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Compound of Interest

Compound Name: Ethyl hydrogen carbonate

Cat. No.: B1194627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl hydrogen carbonate, also known as monoethyl carbonate, is a valuable reagent in

organic synthesis, primarily utilized as an ethoxycarbonylating and carboxylating agent. Due to

its inherent instability, it is often generated in situ or used in the form of its more stable salts,

such as potassium ethyl carbonate. These reagents provide a milder and often more selective

alternative to harsher reagents like ethyl chloroformate. This document provides detailed

application notes and experimental protocols for the use of ethyl hydrogen carbonate and its

derivatives in key organic transformations.

Physical and Chemical Properties
A summary of the key physical and chemical properties of ethyl hydrogen carbonate
(monoethyl carbonate) is provided in the table below. This data is essential for safe handling

and for planning synthetic procedures.
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Property Value Reference

Molecular Formula C₃H₆O₃ [1]

Molecular Weight 90.08 g/mol [1]

Appearance Liquid [1]

Melting Point -61 °C [1]

Boiling Point 159-161.5 °C [2]

CAS Number 13932-53-1 [1][2]

Safety and Handling
Ethyl hydrogen carbonate and its precursors should be handled with care in a well-ventilated

laboratory fume hood. Appropriate personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, should be worn at all times.[3] All esterification and

carboxylation reactions should be conducted with appropriate safety precautions in place.[4][5]

[6][7]

Key Safety Precautions:[3]

Work in a well-ventilated area, preferably a fume hood.

Wear appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).

Avoid inhalation of vapors and contact with skin and eyes.

Keep away from heat, sparks, and open flames, as many organic carbonates and their

precursors are flammable.

In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Applications in Organic Synthesis
Ethyl hydrogen carbonate and its derivatives are versatile reagents for introducing an

ethoxycarbonyl group (-COOEt) or a carboxyl group (-COOH) into organic molecules.
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Ethoxycarbonylation Reactions
Ethoxycarbonylation is a key transformation for the synthesis of esters, carbamates, and

carbonates. Ethyl hydrogen carbonate and its salts serve as effective reagents for this

purpose.

Potassium ethyl carbonate can be used for the efficient ethoxycarbonylation of phenols to yield

aryl ethyl carbonates. This method avoids the use of highly toxic reagents like phosgene.

Experimental Protocol: Ethoxycarbonylation of Phenol using Potassium Ethyl Carbonate

This protocol describes a general procedure for the ethoxycarbonylation of a phenol.

Materials:

Phenol (1 equivalent)

Potassium ethyl carbonate (1.2 equivalents)

Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a stirred solution of the phenol in DMF, add potassium ethyl carbonate at room

temperature.

Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as

monitored by TLC.

Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution

and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired aryl

ethyl carbonate.

Carboxylation Reactions
Carboxylation, the introduction of a carboxylic acid group, is a fundamental transformation in

organic synthesis. Salts of ethyl hydrogen carbonate can act as effective carboxylating

agents for various substrates, particularly for electron-rich aromatic compounds.

Alkyl silyl carbonates, which can be considered protected forms of alkyl hydrogen carbonates,

have been successfully employed in the carboxylation of (hetero)aromatic C-H bonds.[8] The

reaction proceeds via in situ generation of a carboxylating species.

Table 1: Carboxylation of Heteroarenes using 3-ethylpentan-3-yl triisopropylsilyl carbonate[8]
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Entry Substrate Product Yield (%)

1 Benzothiophene

2-

Carboxybenzothiophe

ne

98

2

2-

Methylbenzothiophen

e

2-Carboxy-3-

methylbenzothiophen

e

95

3

2-

Methoxybenzothiophe

ne

2-Carboxy-3-

methoxybenzothiophe

ne

99

4 Benzofuran 2-Carboxybenzofuran 74

5 3-Cyanoindole
2-Carboxy-3-

cyanoindole
99

Experimental Protocol: Carboxylation of Benzothiophene[8]

This protocol is adapted from the literature for the carboxylation of a heteroaromatic compound

using an alkyl silyl carbonate.

Materials:

Benzothiophene (1 equivalent)

3-ethylpentan-3-yl triisopropylsilyl carbonate (2 equivalents)

Cesium fluoride (CsF) (2 equivalents)

18-crown-6 (2 equivalents)

1,3-Dimethyl-2-imidazolidinone (DMI)

Methyl iodide (MeI)

Diethyl ether

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11731326/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous ammonium chloride solution

Brine

Anhydrous sodium sulfate

Procedure:

In a glovebox, combine benzothiophene, 3-ethylpentan-3-yl triisopropylsilyl carbonate, CsF,

and 18-crown-6 in a reaction vial.

Add DMI to the vial, seal it, and heat the mixture at 160 °C for 15 hours.

Cool the reaction mixture to room temperature.

Add MeI to the mixture and stir at 60 °C for 2 hours to convert the carboxylate to the methyl

ester for easier isolation and analysis.

Quench the reaction with saturated aqueous ammonium chloride solution and extract with

diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the

corresponding methyl ester.

Reaction Mechanisms and Workflows
Visualizing reaction mechanisms and experimental workflows is crucial for understanding and

optimizing synthetic procedures.

Ethoxycarbonylation of a Phenol
The following diagram illustrates the general mechanism for the ethoxycarbonylation of a

phenol using potassium ethyl carbonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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